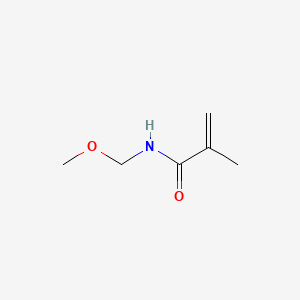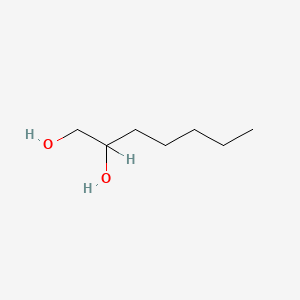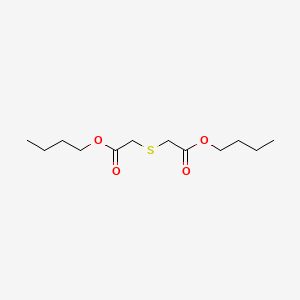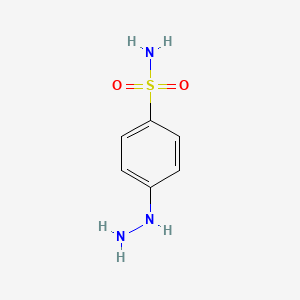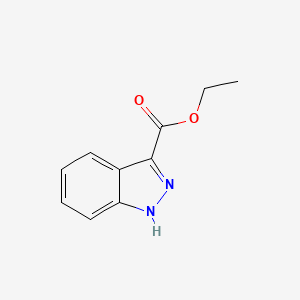
3,5-Diaminobenzohydrazide
概要
説明
科学的研究の応用
Chemiluminescence in Liquid Chromatography
A study by Ishida, Yamaguchi, Nakahara, and Nakamura (1990) explored the use of 4,5-Diaminophthalhydrazide dihydrochloride as a highly sensitive and selective chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. This reagent reacts with α-keto acids in dilute hydrochloric acid, producing derivatives that emit chemiluminescence when reacting with hydrogen peroxide and potassium hexacyanoferrate(III). The process allows for the detection of acids in biologically important samples, highlighting its potential application in analytical chemistry and biological research (Ishida et al., 1990).
Synthesis and Antiproliferative Activity
Kumar, Mohana, and Mallesha (2013) focused on synthesizing new Schiff bases derived from 1,2,4-triazoles, using 2,6-diflurobenzohydrazide. These compounds were evaluated for their antiproliferative effects against human cancer cell lines, revealing significant activities in certain compounds. This research indicates the potential of these compounds in the development of new anticancer agents, underlining the relevance of such compounds in medicinal chemistry and oncology research (Kumar et al., 2013).
Photoreactor Application for 3,5-Diamino-trifluoromethyl-benzene
Chaignon, Cortial, Guérineau, and colleagues (2005) presented the application of an online photoreactor for the detection of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) in aqueous solutions. This study demonstrates the potential of using photoreactors for specific compound detection, providing a unique approach to chemical analysis and environmental monitoring (Chaignon et al., 2005).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that the compound is structurally similar to 3,5-diaminobenzoic acid, which has been shown to provide satisfactory adhesion of polyimides to the surface of quartz optical waveguides
Mode of Action
The drug affinity responsive target stability (darts) technique could be used to identify potential protein targets for small molecules like 3,5-diaminobenzohydrazide . This technique relies on the protection against proteolysis conferred on the target protein by interaction with a small molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways
Pharmacokinetics
The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of comprehensive studies. Understanding the stress response mechanisms of similar compounds can lead to more efficient and effective applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to air and moisture
生化学分析
Biochemical Properties
3,5-Diaminobenzohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, facilitating the breakdown and synthesis of specific substrates. Additionally, this compound can form complexes with metal ions, enhancing its reactivity and stability in biochemical assays
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular energy production and utilization. These cellular effects highlight the importance of this compound in regulating various cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy in biochemical assays. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Studies have identified specific threshold doses at which the compound transitions from being beneficial to toxic, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. This compound can participate in oxidation-reduction reactions, contributing to the synthesis and breakdown of key metabolites Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and efficacy in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific cellular compartments. This compound can localize to the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which influence its activity and function within the cell
特性
IUPAC Name |
3,5-diaminobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,8-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCOUZHOCZHPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342847 | |
| Record name | 3,5-Diaminobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98335-17-2 | |
| Record name | 3,5-Diaminobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








